molecular formula C18H22O3 B14504618 beta-Hydroxyethylbenzyl ether CAS No. 64059-30-9

beta-Hydroxyethylbenzyl ether

Cat. No.: B14504618
CAS No.: 64059-30-9
M. Wt: 286.4 g/mol
InChI Key: BACOQDUASGIAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Hydroxyethylbenzyl ether: is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the structure includes a benzyl group (a phenyl ring attached to a methylene group) and a hydroxyethyl group (an ethyl group with a hydroxyl substituent).

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Mechanism of Action

The mechanism of action of beta-Hydroxyethylbenzyl ether involves its interaction with molecular targets through its ether linkage and hydroxyl group. The compound can act as a nucleophile in substitution reactions, where the oxygen atom donates a pair of electrons to form a new bond. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

    Benzyl ether: Similar structure but lacks the hydroxyethyl group.

    Ethylbenzyl ether: Similar structure but lacks the hydroxyl group.

    Phenethyl alcohol: Contains a hydroxyl group but lacks the ether linkage.

Uniqueness: Beta-Hydroxyethylbenzyl ether is unique due to the presence of both a benzyl group and a hydroxyethyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for diverse chemical reactions and applications in various fields .

Properties

CAS No.

64059-30-9

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

2-[3-[[3-(2-hydroxyethyl)phenyl]methoxymethyl]phenyl]ethanol

InChI

InChI=1S/C18H22O3/c19-9-7-15-3-1-5-17(11-15)13-21-14-18-6-2-4-16(12-18)8-10-20/h1-6,11-12,19-20H,7-10,13-14H2

InChI Key

BACOQDUASGIAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)COCC2=CC=CC(=C2)CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.